2,4-Dichlorophenyl isopropyl sulfide
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Overview
Description
2,4-Dichlorophenyl isopropyl sulfide is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an isopropyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl isopropyl sulfide typically involves the reaction of 2,4-dichlorophenol with isopropyl thiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2,4-dichlorophenol and isopropyl thiol.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 50°C to 100°C, with continuous stirring to ensure proper mixing of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl isopropyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Phenyl derivatives with various functional groups.
Scientific Research Applications
2,4-Dichlorophenyl isopropyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl isopropyl sulfide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorophenyl structure but lacks the isopropyl sulfide group.
Isopropyl thiol: Contains the isopropyl sulfide group but lacks the dichlorophenyl structure.
2,4-Dichlorothiazole: Contains a similar dichlorophenyl structure with a thiazole ring instead of the isopropyl sulfide group.
Uniqueness
2,4-Dichlorophenyl isopropyl sulfide is unique due to the combination of the dichlorophenyl and isopropyl sulfide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,4-dichloro-1-propan-2-ylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2S/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAKNFCEFNKETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856567 |
Source
|
Record name | 2,4-Dichloro-1-[(propan-2-yl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99849-02-2 |
Source
|
Record name | 2,4-Dichloro-1-[(propan-2-yl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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